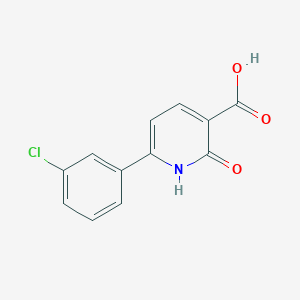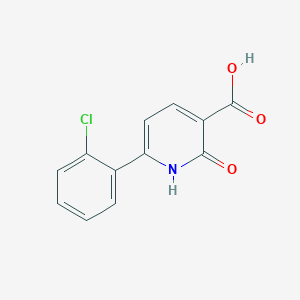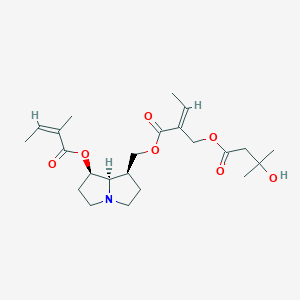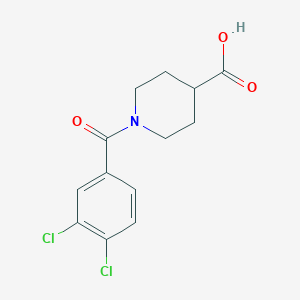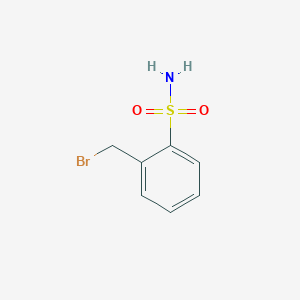
2-(Bromomethyl)benzenesulfonamide
Overview
Description
2-(Bromomethyl)benzenesulfonamide is an organic compound with the molecular formula C7H8BrNO2S. It is characterized by a bromomethyl group attached to a benzenesulfonamide structure.
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling, the reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .
Biochemical Pathways
In the context of suzuki–miyaura coupling, the compound may participate in the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound has high gi absorption and is a cyp1a2 inhibitor .
Result of Action
In the context of suzuki–miyaura coupling, the compound contributes to the formation of new carbon-carbon bonds .
Action Environment
It is known that the compound is stable under inert atmosphere and at temperatures between 2-8°c .
Biochemical Analysis
Biochemical Properties
2-(Bromomethyl)benzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors . The interaction between this compound and carbonic anhydrase IX involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, leading to inhibition of its activity. This inhibition can disrupt the pH regulation in tumor cells, making it a potential anticancer agent .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, particularly in triple-negative breast cancer cell lines such as MDA-MB-231, this compound has been shown to induce apoptosis, or programmed cell death . This compound affects cell signaling pathways by inhibiting carbonic anhydrase IX, leading to changes in gene expression and cellular metabolism. The disruption of pH regulation in cancer cells can result in decreased cell proliferation and increased cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of carbonic anhydrase IX. The sulfonamide group of the compound binds to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition leads to a decrease in the production of bicarbonate ions and protons, disrupting the pH balance within the cell . Additionally, this compound may interact with other biomolecules, such as proteins involved in cell signaling pathways, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of carbonic anhydrase IX and prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit carbonic anhydrase IX without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings suggest that there is a threshold dose above which the adverse effects outweigh the therapeutic benefits. Careful dosage optimization is necessary to maximize the efficacy and minimize the toxicity of this compound in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase IX. The inhibition of this enzyme affects the metabolic flux of bicarbonate and proton production, leading to alterations in cellular metabolism . Additionally, the compound may be metabolized by liver enzymes, resulting in the formation of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in tissues where carbonic anhydrase IX is overexpressed, such as in certain tumors . This selective accumulation enhances its therapeutic potential by targeting cancer cells while minimizing effects on normal tissues . The transport and distribution mechanisms of this compound are critical for its efficacy and safety in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with carbonic anhydrase IX and other biomolecules . The compound may also localize to specific organelles, such as the mitochondria, where it can influence metabolic processes . The presence of targeting signals or post-translational modifications may direct this compound to these compartments, affecting its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)benzenesulfonamide can be synthesized through several methods. One common approach involves the bromination of benzenesulfonamide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an organic solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products:
Nucleophilic Substitution: Products include azidomethylbenzenesulfonamide, thiocyanatomethylbenzenesulfonamide, and various substituted benzenesulfonamides.
Oxidation and Reduction: Products depend on the specific reagents and conditions used but may include sulfonic acids or reduced sulfonamide derivatives.
Scientific Research Applications
2-(Bromomethyl)benzenesulfonamide has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s ability to form various derivatives makes it valuable in the design and synthesis of potential drug candidates, especially those targeting enzymes or receptors.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its reactive bromomethyl group.
Industrial Applications: While specific industrial uses are less documented, its role as an intermediate in chemical manufacturing processes is significant.
Comparison with Similar Compounds
Benzenesulfonamide: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
N-(Bromomethyl)benzenesulfonamide: Similar structure but with different substituents on the benzene ring, affecting its reactivity and applications.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide:
Uniqueness: 2-(Bromomethyl)benzenesulfonamide is unique due to its specific combination of a bromomethyl group and a benzenesulfonamide structure. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
2-(bromomethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDFJDMGZGXKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

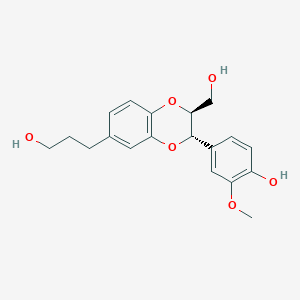

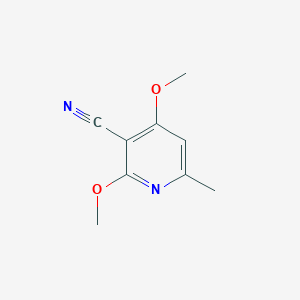
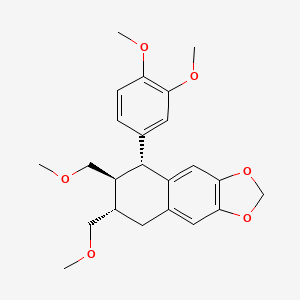
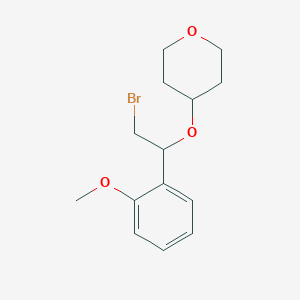
![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino benzenesulfonate](/img/structure/B3034222.png)
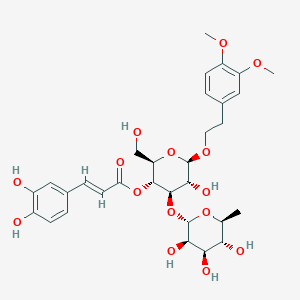
![4-(2-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}ethoxy)-1,2,5-oxadiazol-3-amine](/img/structure/B3034225.png)
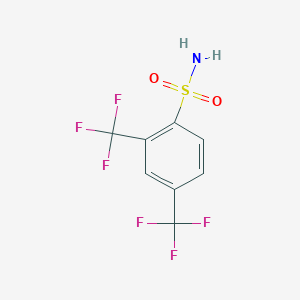
![benzyl N-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}carbamate](/img/structure/B3034231.png)
